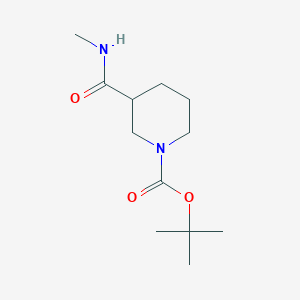![molecular formula C18H22FN5O3S B2636068 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine CAS No. 2380041-72-3](/img/structure/B2636068.png)
4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in disease pathways. The compound has been shown to exhibit potent activity against various cancer cell lines, indicating its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine exhibits potent biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer models. Additionally, it has been reported to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine in lab experiments is its high potency and selectivity against specific targets. However, the compound has certain limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine. One of the significant areas of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, the compound's pharmacokinetics and toxicity need to be evaluated to determine its safety and efficacy in clinical trials.
In conclusion, 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, cancer research, and neuroprotection. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied, and further research is needed to explore its potential for clinical use.
Synthesemethoden
The synthesis of 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine has been reported using different methods. One of the most commonly used methods involves the reaction of 5-fluoro-6-phenylpyrimidine-4-amine with 1-(morpholin-4-yl) piperazine in the presence of a sulfonyl chloride reagent. The reaction yields the desired compound as a white solid.
Wissenschaftliche Forschungsanwendungen
4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
4-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3S/c19-16-17(15-4-2-1-3-5-15)20-14-21-18(16)22-6-8-23(9-7-22)28(25,26)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCPTDYGMUWPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)


![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)




![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)



![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide](/img/structure/B2636007.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2636008.png)